molecular formula C3H7NO5 B1204587 Glycerol-2-nitrate CAS No. 620-12-2

Glycerol-2-nitrate

Cat. No.: B1204587
CAS No.: 620-12-2
M. Wt: 137.09 g/mol
InChI Key: QYZBMMOLPVKAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol-2-nitrate can be synthesized through the nitration of glycerol. The process involves the reaction of glycerol with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the nitrate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in specialized reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Glycerol-2-nitrate undergoes various chemical reactions, including:

    Oxidation: The nitrate group can be oxidized to form nitro compounds.

    Reduction: The nitrate group can be reduced to form hydroxylamine derivatives.

    Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted glycerol derivatives depending on the nucleophile used.

Scientific Research Applications

Environmental Applications

Denitrification in Wastewater Treatment

One of the prominent applications of glycerol-2-nitrate is in the field of wastewater treatment, specifically for denitrification processes. Glycerol serves as a carbon source to enhance the microbial reduction of nitrates to nitrogen gas, which is crucial for reducing nitrogen pollution in aquatic systems.

  • Case Study: Denitrification Performance
    A study evaluated the effectiveness of glycerol in full-scale wastewater treatment plants. Results indicated that acclimatization to glycerol significantly improved denitrification rates. The optimal influent chemical oxygen demand to nitrate ratio was found to be 3.0:1, achieving a nitrate reduction ratio of 96% and a nitrite accumulation ratio of 62% .
ParameterValue
Optimal COD:NO3-N Ratio3.0:1
Nitrate Reduction Ratio96%
Nitrite Accumulation Ratio62%
Specific Nitrate Reduction Rate135.3 mg-N/g-VSS/h

This application highlights this compound's potential role in sustainable wastewater management by facilitating efficient nitrogen removal.

Pharmaceutical Applications

Vasodilatory Effects

This compound exhibits significant biological activity, particularly as a vasodilator. Similar to nitroglycerin, it can relax blood vessels and improve blood flow, making it potentially useful for treating cardiovascular conditions such as angina pectoris.

  • Mechanism of Action
    Upon administration, this compound is enzymatically converted to nitric oxide (NO), a potent vasodilator that reduces blood pressure and enhances cardiac perfusion .
  • Case Study: Cardiovascular Health
    Research indicates that this compound may synergistically enhance the effects of other vasodilators, improving overall efficacy in managing cardiovascular diseases .
ApplicationEffect
VasodilationImproved blood flow
Cardiovascular TreatmentPotential for angina relief
Synergistic InteractionEnhanced vasodilatory effects

Industrial Applications

Material Science

This compound has been explored for its potential in material science, particularly in the development of bio-based materials and as a component in bio-inks for 3D printing applications.

  • Case Study: Bio-printing
    Glycerol derivatives are being researched for their role in bio-printing technologies aimed at fabricating biomedical parts. The unique properties of this compound contribute to the viscosity and stability required for effective bio-printing processes .
ApplicationDescription
Bio-printingUse as a component in bio-inks
Material DevelopmentContribution to biocompatible materials

Mechanism of Action

The mechanism of action of glycerol-2-nitrate involves the release of nitric oxide, a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation, improving blood flow.

Comparison with Similar Compounds

Similar Compounds

    Glycerol-1-nitrate: Another nitrate ester of glycerol with similar properties but different positional isomerism.

    Glycerol-3-nitrate: Similar to glycerol-2-nitrate but with the nitrate group on the third carbon.

    Nitroglycerin: A well-known nitrate ester with three nitrate groups, used extensively in medicine and industry.

Uniqueness

This compound is unique due to its specific positional isomerism, which can influence its reactivity and applications. Its selective nitration makes it a valuable compound for targeted chemical synthesis and research.

Biological Activity

Glycerol-2-nitrate (also known as 2-Mononitroglycerin or MNG) is a nitric acid ester of glycerol and a significant metabolite of nitroglycerin (glyceryl trinitrate). This compound has garnered attention due to its potential biological activities, particularly in the context of nitric oxide (NO) generation and its implications for various physiological processes.

  • Chemical Formula : C₃H₇NO₅
  • Molecular Weight : 137.0914 g/mol
  • CAS Registry Number : 620-12-2
  • IUPAC Name : this compound

This compound is characterized by a glycerol backbone with a nitrate group attached to the second carbon atom, differentiating it from nitroglycerin, which has all three hydroxyl groups esterified with nitrate groups .

This compound is known for its role in generating nitric oxide, a critical signaling molecule in various biological systems. The mechanisms through which this compound exerts its effects include:

  • Nitric Oxide Generation : Similar to other organic nitrates, this compound can release NO, which plays a vital role in vascular regulation and neurotransmission. Studies indicate that NO production from this compound may be enhanced under certain conditions, such as hypoxia .
  • Microbial Activity : Research has shown that this compound can serve as an additional carbon source for microbial denitrification processes in wastewater treatment. It supports the growth of specific microbial communities that facilitate the conversion of nitrates to nitrogen gas, thus reducing environmental nitrate levels .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, although further research is required to fully elucidate its efficacy and mechanisms.

Case Study: Gene Expression Modulation

A study investigating the effects of glycerol on tobacco plants demonstrated that applying glycerol resulted in the upregulation of genes involved in carbon fixation and nitrate assimilation. Key findings included:

  • Increased expression of genes such as NIA1 (nitrate reductase) and SPS (sucrose phosphate synthase), indicating enhanced carbohydrate synthesis and nitrogen metabolism.
  • Significant increases in metabolites such as glucose and fructose-6-phosphate were observed, correlating with elevated gene expression levels associated with carbohydrate biosynthesis .

Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Nitric Oxide GenerationEnhanced production under hypoxic conditions; potential for therapeutic applications
Microbial DenitrificationServes as a carbon source for denitrifying bacteria; promotes nitrate reduction
Antimicrobial EffectsExhibits activity against various bacteria and fungi; requires further investigation
Gene Expression ModulationUpregulates genes related to carbon fixation and nitrate assimilation in plants

Q & A

Basic Research Questions

Q. What methodological approaches ensure high regioselectivity in the synthesis of glycerol-2-nitrate?

A regioselective nitration strategy involves controlled reaction conditions (e.g., temperature, solvent polarity, and nitrating agent stoichiometry). For example, using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts like 1- or 3-nitrate isomers. Post-synthesis purification via column chromatography or recrystallization, followed by structural validation using ¹H/¹³C NMR and IR spectroscopy, ensures product integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals based on chemical shifts (e.g., nitrate ester protons at δ 4.5–5.5 ppm) and coupling patterns to confirm regiochemistry .
  • IR Spectroscopy : Identify nitrate ester stretches (asymmetric NO₂ at ~1650 cm⁻¹, symmetric at ~1280 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for this compound at m/z 184) . Cross-validate data against computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers design reproducible experiments to study this compound’s physicochemical properties?

Follow standardized protocols for measuring properties like solubility, density, and thermal stability. For example:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions. Document all parameters (e.g., heating rates, sample mass) and include negative controls to ensure reproducibility .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in reported stability data for this compound under varying pH conditions?

Contradictions often arise from differences in buffer systems, ionic strength, or detection methods. To address this:

  • Use a standardized buffer system (e.g., phosphate buffers at 25°C) across studies.
  • Monitor degradation via HPLC-UV or LC-MS to quantify intact compound and byproducts.
  • Apply statistical models (e.g., ANOVA) to assess variability between replicates and studies .

Q. How can computational modeling predict this compound’s reactivity in biological systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model interactions with biomolecules (e.g., lipid membranes or enzymes). Key steps:

  • Optimize this compound’s geometry using software like Gaussian or ORCA.
  • Simulate binding affinities to target proteins (e.g., nitrate reductases) using docking tools (AutoDock Vina).
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What advanced analytical strategies detect trace this compound in complex matrices (e.g., biological fluids)?

Couple enzymatic assays with mass spectrometry for high sensitivity:

  • Enzymatic Conversion : Use nitrate reductase to reduce nitrate to nitrite, followed by colorimetric detection (Griess assay) .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification (e.g., m/z 184 → 46 transition) . Include internal standards (e.g., ¹⁵N-labeled analogs) to correct for matrix effects .

Q. How do solvent interactions influence this compound’s stability during long-term storage?

Design accelerated stability studies in solvents like acetonitrile, DMSO, or aqueous buffers. Monitor degradation kinetics via:

  • Arrhenius Plots : Predict shelf life at different temperatures.
  • Kinetic Modeling : Use pseudo-first-order rate equations to extrapolate degradation rates. Store samples in amber vials at −20°C with desiccants to minimize hydrolysis .

Q. Data Presentation and Reproducibility

Q. What statistical methods are essential for analyzing this compound’s dose-response relationships in pharmacological studies?

  • Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • Bootstrap Analysis : Estimate confidence intervals for small datasets. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Include:

  • Exact reagent grades (e.g., "HNO₃, 70%, ACS grade").
  • Detailed reaction timelines (e.g., "stirred at 0°C for 2 h").
  • Raw spectral data (e.g., NMR integrals, coupling constants) in supplementary materials .

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZBMMOLPVKAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211031
Record name Glycerol-2-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-12-2
Record name Glycerol 2-mononitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol-2-nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol-2-nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 620-12-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 2-NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3K9AJ5J41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycerol-2-nitrate
Glycerol-2-nitrate
Glycerol-2-nitrate
Glycerol-2-nitrate
Glycerol-2-nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.